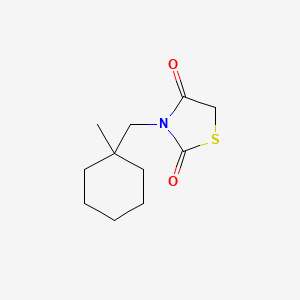
3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family Thiazolidine motifs are five-membered rings containing sulfur and nitrogen atoms, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione typically involves the reaction of 1-methylcyclohexylmethylamine with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a catalyst such as β-cyclodextrin-SO3H in water, which provides a greener reaction pathway with high yield and easy isolation . Another approach involves the use of click-type reactions at physiological pH, which do not require any catalyst and offer stable products .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as nano-catalysis and green chemistry are often employed to improve selectivity, product yield, and pharmacokinetic activity .
Analyse Des Réactions Chimiques
Types of Reactions
3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different substituents.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
Applications De Recherche Scientifique
3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial, antioxidant, and anticancer properties.
Industry: Utilized in the development of new drug candidates and as a probe in various biological assays.
Mécanisme D'action
The mechanism of action of 3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its hypoglycemic activity is mediated through the activation of PPAR-γ receptors, which promote the expression of genes involved in glucose metabolism . Additionally, its antimicrobial action is attributed to the inhibition of cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinedione: A well-known hypoglycemic agent used in the treatment of diabetes.
Thiazolidine-2,5-dione: Another thiazolidine derivative with similar biological activities.
1,3,4-Oxadiazole derivatives: Compounds that share similar structural features and biological activities.
Uniqueness
3-((1-Methylcyclohexyl)methyl)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which enhances its pharmacological properties and makes it a valuable compound for drug development and organic synthesis .
Propriétés
Formule moléculaire |
C11H17NO2S |
|---|---|
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
3-[(1-methylcyclohexyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H17NO2S/c1-11(5-3-2-4-6-11)8-12-9(13)7-15-10(12)14/h2-8H2,1H3 |
Clé InChI |
SOJABWISUANRQF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1)CN2C(=O)CSC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B12942830.png)
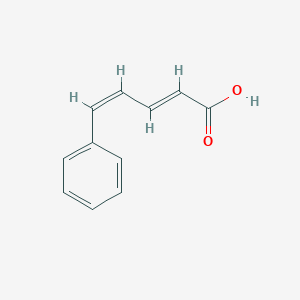
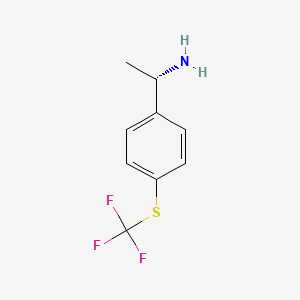
![4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1'-cyclohexane]](/img/structure/B12942835.png)
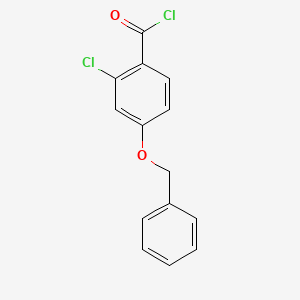

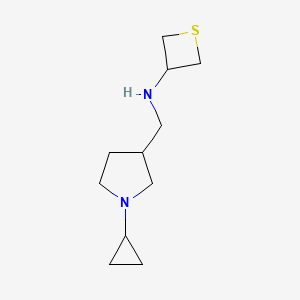
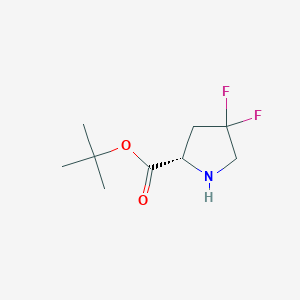
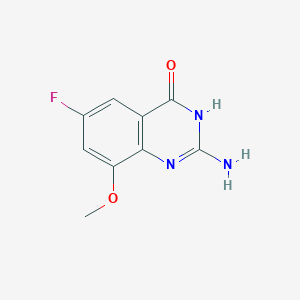

![Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B12942851.png)
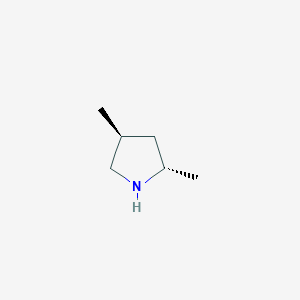
![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12942877.png)

